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Compound of Interest

Compound Name:
4-Ethylbenzene-1-

carboximidamide hydrochloride

CAS No.: 29147-96-4

Cat. No.: B3370001

Get Quote

Executive Summary
4-Ethylbenzamidine hydrochloride (4-EBA) is a specialized small-molecule probe used

primarily in the structural biology and enzymology of serine proteases. As a derivative of the

classic inhibitor benzamidine, 4-EBA retains the critical amidine functional group responsible for

anchoring into the S1 specificity pocket of trypsin-like proteases. However, the addition of a

para-ethyl group introduces a defined hydrophobic vector, making this molecule an essential

tool for probing the hydrophobic depth and plasticity of the S1 pocket in enzymes such as

Thrombin, Factor Xa, and Trypsin.

This guide details the physicochemical properties, mechanism of action, structure-activity

relationships (SAR), and validated experimental protocols for utilizing 4-EBA in drug discovery

and biochemical assays.

Chemical & Physical Characterization[1][2][3][4][5]
Before deploying 4-EBA in biological assays, researchers must account for its physical

behavior in aqueous buffers.
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Molecular Identity
IUPAC Name: 4-ethylbenzenecarboximidamide hydrochloride

Molecular Formula: C

H

N

HCl

Molecular Weight: 184.66 g/mol

Solubility: Highly soluble in water (>50 mM) and DMSO; moderately soluble in ethanol.

Synthetic Pathway (Pinner Reaction)
The synthesis of 4-EBA typically follows the Pinner reaction, converting 4-ethylbenzonitrile to

the amidine via an imidate intermediate. This pathway ensures high purity and is the industry

standard for benzamidine derivatives.

4-Ethylbenzonitrile Ethyl Imidate
Intermediate

1. EtOH, HCl (gas)
0°C to RT, 24h 4-Ethylbenzamidine

Hydrochloride

2. NH3 (EtOH)
RT, 12h

Click to download full resolution via product page

Figure 1: The Pinner synthesis pathway for 4-ethylbenzamidine hydrochloride.

Biological Mechanism of Action[6][7]
The S1 Pocket Interaction
The biological activity of 4-EBA is defined by its competitive inhibition of serine proteases. The

mechanism is strictly "Lock and Key" with induced fit components depending on the specific

protease.

Electrostatic Anchoring: The positively charged amidine group (
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) mimics the side chain of arginine (the natural substrate residue). It forms a critical bidentate
salt bridge with the carboxylate of Aspartate 189 (in Trypsin numbering) located at the
bottom of the S1 pocket.

Hydrophobic Probing: The 4-ethyl substituent extends away from the Asp189 anchor,

projecting towards the solvent-accessible entrance of the pocket or interacting with

hydrophobic residues (e.g., Ser190, Gln192, or Val213 depending on the enzyme).

Selectivity Profile (Trypsin vs. Thrombin)
While parent benzamidine is a generic inhibitor (

for Trypsin), the 4-ethyl derivative exhibits shifted selectivity driven by the hydrophobic effect.

Enzyme Interaction Driver Effect of 4-Ethyl Group

Trypsin Electrostatic (Asp189)

Neutral/Slight Steric Clash:

The S1 pocket is deep but

narrow. The ethyl group may

introduce minor steric strain

compared to the unsubstituted

parent, potentially increasing

slightly or maintaining parity.

Thrombin Hydrophobic + Electrostatic

Enhanced Affinity: The

Thrombin S1 pocket has a

"distal" hydrophobic patch. The

ethyl group can displace

ordered water molecules,

providing an entropic gain and

tighter binding relative to

benzamidine.

Factor Xa Hydrophobic Box

Variable: Factor Xa has a

distinct aromatic box (Tyr99,

Phe174, Trp215). Small alkyl

groups like ethyl can probe the

dimensions of this box

effectively.
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Experimental Protocols
Spectrophotometric Inhibition Assay
This protocol determines the

of 4-EBA against Bovine Trypsin using the chromogenic substrate BAPNA (

-Benzoyl-D,L-arginine 4-nitroanilide).

Reagents:

Buffer: 50 mM Tris-HCl, 20 mM CaCl

, pH 8.2.

Enzyme: Bovine Trypsin (Stock: 1 mg/mL in 1 mM HCl).

Substrate: BAPNA (Stock: 10 mM in DMSO).

Inhibitor: 4-Ethylbenzamidine HCl (Serial dilutions: 0.5 mM to 100 mM).

Workflow:
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Prepare Reagents
(Buffer, Enzyme, Inhibitor)

Pre-Incubation
Enzyme + Inhibitor (10 min, 25°C)

Initiate Reaction
Add BAPNA Substrate

Kinetic Measurement
Absorbance @ 410 nm

(Release of p-nitroaniline)

Data Analysis
Dixon Plot / Lineweaver-Burk

Click to download full resolution via product page

Figure 2: Kinetic assay workflow for determining inhibition constants.

Critical Steps:

Pre-incubation: Always incubate the enzyme and inhibitor for 10 minutes before adding the

substrate to establish equilibrium.

Solvent Control: Ensure the final DMSO concentration is <5% to prevent enzyme

denaturation.

Validation: Run a positive control with standard Benzamidine HCl (
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).

Crystallographic Soaking (Structural Biology)
To visualize the binding mode:

Crystallization: Grow Apo-Trypsin or Apo-Thrombin crystals using standard hanging drop

vapor diffusion.

Soak Solution: Dissolve 4-EBA directly into the mother liquor at a concentration of 10–50

mM.

Soaking Time: 1 to 24 hours. The high solubility of the HCl salt allows for high occupancy

without cracking crystals.

Cryo-protection: Transfer to cryo-protectant containing the ligand before flash cooling.

Applications in Drug Discovery[8]
Fragment-Based Drug Design (FBDD)
4-Ethylbenzamidine serves as a "super-fragment." It is small enough (MW < 200) to be ligand-

efficient but possesses both a polar anchor (amidine) and a hydrophobic vector (ethyl).

Vector Exploration: By crystallizing this molecule, chemists can determine the optimal vector

for growing the molecule into the S1' or S2 subsites.

Selectivity Probing: Comparing the binding of 4-ethyl vs. 4-hydroxy or 4-amino derivatives

helps map the electrostatic vs. hydrophobic character of the target pocket.

Quality Control of Affinity Resins
Benzamidine-sepharose resins are widely used to purify serine proteases. 4-Ethylbenzamidine

can be used as a competitive eluent.

Protocol: After binding the protein to the column, wash with buffer. Elute with buffer

containing 50 mM 4-Ethylbenzamidine HCl. The free ligand displaces the protein from the

immobilized benzamidine.
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Safety and Handling
Hazard Classification: Irritant (Skin, Eye, Respiratory).

Storage: Desiccate at 4°C. The hydrochloride salt is hygroscopic; protect from moisture to

ensure accurate weighing for

determination.

Stability: Stable in aqueous solution at pH < 7.0 for weeks. Hydrolysis of the amidine to

amide may occur at high pH (>10) over prolonged periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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